molecular formula C7H10O3S B13601806 6lambda6-Thiaspiro[3.4]octane-6,6,8-trione

6lambda6-Thiaspiro[3.4]octane-6,6,8-trione

Cat. No.: B13601806
M. Wt: 174.22 g/mol
InChI Key: UYJBGIHWKPFZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6lambda6-Thiaspiro[3.4]octane-6,6,8-trione is a unique chemical compound characterized by its spirocyclic structure, which includes a sulfur atom and three ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6lambda6-Thiaspiro[3.4]octane-6,6,8-trione typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a dicarbonyl compound with elemental sulfur or sulfur-containing reagents in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6lambda6-Thiaspiro[3.4]octane-6,6,8-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

6lambda6-Thiaspiro[3.4]octane-6,6,8-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6lambda6-Thiaspiro[3.4]octane-6,6,8-trione involves its interaction with molecular targets through its sulfur atom and ketone groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s spirocyclic structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    6lambda6-Thiaspiro[3.4]octane-6,6-dione: Similar structure but lacks one ketone group.

    6lambda6-Thiaspiro[3.4]octane-6,8-dione: Similar structure but lacks one ketone group.

    6lambda6-Thiaspiro[3.4]octane-6,6,8-trione: The compound of interest.

Uniqueness

This compound is unique due to its three ketone groups and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

6,6-dioxo-6λ6-thiaspiro[3.4]octan-8-one

InChI

InChI=1S/C7H10O3S/c8-6-4-11(9,10)5-7(6)2-1-3-7/h1-5H2

InChI Key

UYJBGIHWKPFZIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CS(=O)(=O)CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.